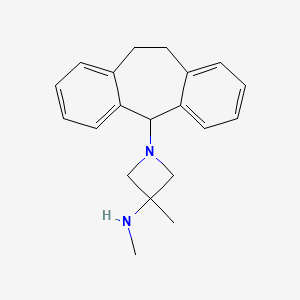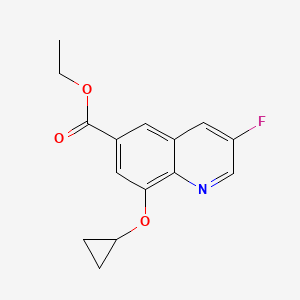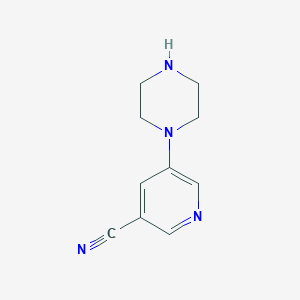
5-(Piperazin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperazin-1-yl)nicotinonitrile: is a chemical compound that belongs to the class of nicotinonitriles It features a piperazine ring attached to a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine in a solvent such as dioxane. The reaction is usually carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:
2-chloronicotinonitrile+piperazine→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The piperazine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 5-(Piperazin-1-yl)nicotinonitrile is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in material science, including the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of 5-(Piperazin-1-yl)nicotinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
- 2-(Piperazin-1-yl)nicotinonitrile
- 4-(Piperazin-1-yl)nicotinonitrile
- 6-(Piperazin-1-yl)nicotinonitrile
Comparison: While these compounds share a similar core structure, the position of the piperazine ring on the nicotinonitrile moiety can significantly influence their chemical and biological properties. For instance, 5-(Piperazin-1-yl)nicotinonitrile may exhibit different reactivity and biological activity compared to its 2-, 4-, and 6-substituted counterparts .
Conclusion
This compound is a versatile compound with potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. Further research is needed to fully understand its mechanism of action and to explore its potential in drug development and material science.
Propiedades
Número CAS |
1256803-74-3 |
|---|---|
Fórmula molecular |
C10H12N4 |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N4/c11-6-9-5-10(8-13-7-9)14-3-1-12-2-4-14/h5,7-8,12H,1-4H2 |
Clave InChI |
AOGBEADPYUYFSG-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CN=CC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



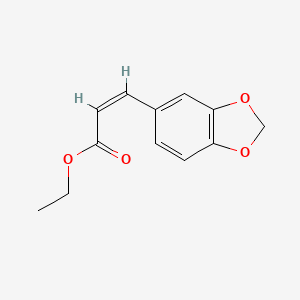
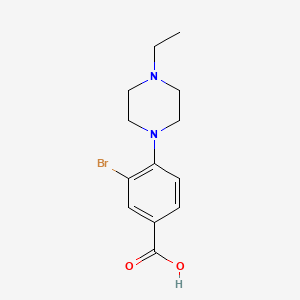
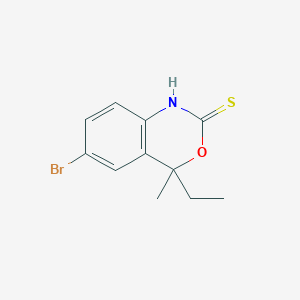


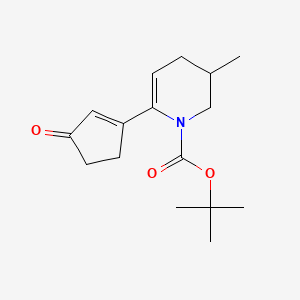

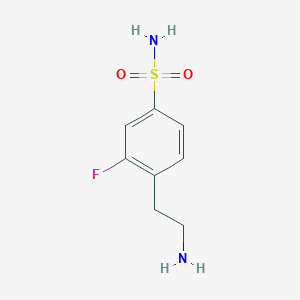
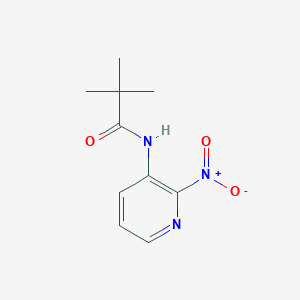
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
